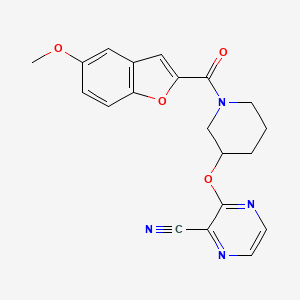

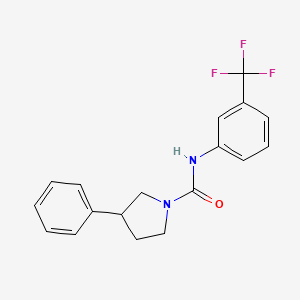

![molecular formula C9H13BrF2 B2638499 6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane CAS No. 2490398-81-5](/img/structure/B2638499.png)

6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane” is a chemical compound with the CAS Number: 2287283-50-3 . It has a molecular weight of 225.08 . The IUPAC name for this compound is 6-(bromomethyl)-2,2-difluorospiro[3.3]heptane .

Molecular Structure Analysis

The InChI code for “6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane” is 1S/C8H11BrF2/c9-3-6-1-7(2-6)4-8(10,11)5-7/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Stability and Reactivity

Spiro[3.3]heptane derivatives exhibit unique stability and reactivity characteristics due to their structural features. For example, the study of spirocyclopropanated cyclopropyl cations reveals insights into the relative stabilities of these compounds. The methanolyses of triangulane derivatives proceed with retention of the dispiro[2.0.2.1]heptane skeleton, indicating a preference for ring retention under solvolysis conditions. This suggests an inherent stability provided by the spiro[3.3]heptane framework, which could be advantageous in synthetic applications where retaining the core structure is desired Kozhushkov et al., 2003.

Enzyme-Catalyzed Asymmetric Synthesis

Spiro[3.3]heptane derivatives have also been employed in enzyme-catalyzed asymmetric synthesis, highlighting their potential in producing chiral compounds. The preparation of spiro[3.3]heptane derivatives with axial chirality via pig liver esterase-catalyzed asymmetric hydrolysis demonstrates the versatility of these structures in stereoselective synthesis. This approach opens avenues for the creation of chiral building blocks that can be utilized in the development of pharmaceuticals and other biologically active compounds Naemura & Furutani, 1990.

Advanced Building Blocks for Drug Discovery

The development of novel 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks through a convergent synthesis strategy showcases the potential of these structures in drug discovery. These building blocks, derived from a common synthetic precursor, are obtained via short reaction sequences on a multigram scale, illustrating their scalability and applicability in the synthesis of complex molecules. Such advanced building blocks could lead to the discovery of new drugs with improved efficacy and safety profiles Olifir et al., 2020.

Material Science Applications

In the realm of materials science, spiro[3.3]heptane derivatives have been explored for their utility in the fabrication of organic electronic devices. The synthesis of a spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material for use in planar perovskite solar cells exemplifies this application. The resulting material, synthesized via a simplified two-step reaction, demonstrates competitive power conversion efficiency, highlighting the potential of spiro[3.3]heptane derivatives in improving the performance of solar cells Li et al., 2017.

特性

IUPAC Name |

6-(bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrF2/c1-7(6-10)2-8(3-7)4-9(11,12)5-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLOCBJDMAOOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CC(C2)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

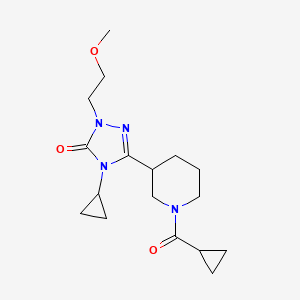

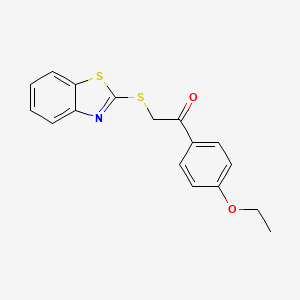

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)

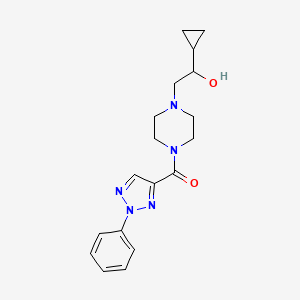

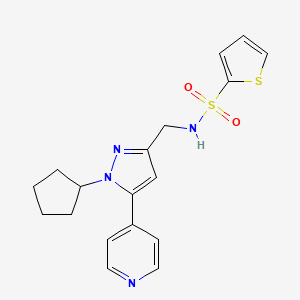

![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)

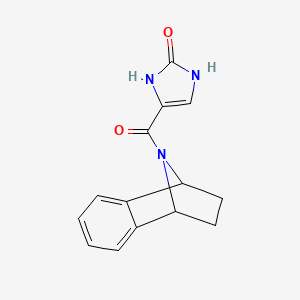

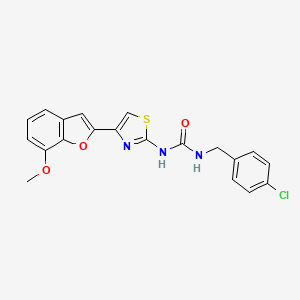

![2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2638435.png)

![6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638436.png)

![Thiourea, N,N''-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B2638439.png)